2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosyltransferase Inhibitor
2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signal transduction, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and chemoresistance.[1] This has spurred the development of fucosylation inhibitors as potential therapeutic agents. Among these, 2F-Peracetyl-Fucose (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) has emerged as a potent and widely used tool in glycobiology research.[2][3] This technical guide provides an in-depth overview of 2F-Peracetyl-Fucose, detailing its mechanism of action, inhibitory effects on fucosyltransferases, impact on key signaling pathways, and comprehensive experimental protocols for its application in research settings.
Introduction to 2F-Peracetyl-Fucose
2F-Peracetyl-Fucose is a cell-permeable, fluorinated derivative of L-fucose.[4][5] Its peracetylated form enhances its lipophilicity, allowing for efficient passage across the cell membrane.[6] Once inside the cell, non-specific esterases remove the acetyl groups, releasing 2-fluoro-L-fucose (2F-Fuc).[6] This free fucose analog then enters the salvage pathway of fucose metabolism.[7][8][9][10][11][12]
Mechanism of Action
The inhibitory activity of 2F-Peracetyl-Fucose stems from its metabolic conversion into a fraudulent nucleotide sugar donor, Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[4][5][7] This process can be visualized as a two-step mechanism:
-
Metabolic Activation: Cellular fucokinase phosphorylates 2F-Fuc to 2F-Fucose-1-phosphate, which is then converted to GDP-2F-Fuc by GDP-fucose pyrophosphorylase.[13]
-
Competitive Inhibition: GDP-2F-Fuc acts as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate, GDP-fucose.[7][13] The fluorine substitution at the C2 position of the fucose moiety is thought to destabilize the transition state of the fucosyl-transfer reaction.
Furthermore, the accumulation of GDP-2F-Fuc within the cell can exert feedback inhibition on the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural substrate.[7]
Quantitative Data: Inhibition of Fucosyltransferases
The active metabolite, GDP-2F-Fuc, exhibits competitive inhibition against a range of human FUTs. The inhibitory constants (Ki) for GDP-2F-Fuc have been determined for several key enzymes.
| Fucosyltransferase | Acceptor Substrate | Km for GDP-Fucose (μM) | Ki for GDP-2F-Fucose (μM) | Reference |
| FUT1 | LacNAc | 19.7 ± 1.9 | 35.9 ± 10.4 | [2] |
| FUT3 | LacNAc | 3.1 ± 0.6 | 17.9 ± 1.9 | [2] |
| FUT5 | LacNAc | 10.2 ± 0.8 | 43.4 ± 4.3 | [2] |
| FUT6 | LacNAc | 7.9 ± 0.7 | 26.3 ± 2.5 | [2] |
| FUT8 | Biantennary N-glycan | 33.8 ± 2.5 | 111.8 ± 8.5 | [2] |
| FUT9 | LacNAc | 8.0 ± 0.76 | 27.8 ± 1.7 | [2] |
LacNAc: N-acetyllactosamine
In cell-based assays, 2F-Peracetyl-Fucose has demonstrated potent inhibition of various cellular processes that are dependent on fucosylation.
| Cell Line | Assay | Concentration Range | Effect | Reference |
| NCI-H3122 (NSCLC) | Cell Migration | 25-200 μM | Reduced number of migrated cells | [14] |
| UMSCC14B, UMSCC103 (HNSCC) | Orosphere Formation & Invasion | 64 μM | Smaller spheres with reduced invasion | [14][15] |
| Various Cancer Cell Lines | Cell Viability | 10-100 μM | Significant inhibition of proliferation with 6,6-difluoro and 6,6,6-trifluoro analogs | [16] |
NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma
Impact on Key Signaling Pathways
Aberrant fucosylation is known to modulate critical signaling pathways involved in cell growth, differentiation, and motility. 2F-Peracetyl-Fucose, by inhibiting fucosylation, can effectively interfere with these pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cancer progression, particularly in promoting epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[17][18] Fucosylation of TGF-β receptors has been shown to be crucial for their function. Treatment with 2F-Peracetyl-Fucose can suppress TGF-β-mediated signaling.[4]
References
- 1. Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Delta-induced Notch signaling using fucose analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
- 16. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Bioinformatics approach reveals the critical role of TGF-β signaling pathway in pre-eclampsia development - PubMed [pubmed.ncbi.nlm.nih.gov]
